molecular formula C12H16N2O2 B13620851 2-(Dimethylamino)-5,6,7,8-tetrahydroquinoline-3-carboxylic acid

2-(Dimethylamino)-5,6,7,8-tetrahydroquinoline-3-carboxylic acid

Cat. No.: B13620851
M. Wt: 220.27 g/mol
InChI Key: KVQZZDUHXGEMBE-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-5,6,7,8-tetrahydroquinoline-3-carboxylic acid is a sophisticated tetrahydroquinoline derivative offered as a high-purity building block for drug discovery and medicinal chemistry research. Compounds based on the tetrahydroquinoline scaffold are extensively investigated due to their broad biological activities and presence in pharmacologically active molecules. The tetrahydroquinoline core is a privileged structure in medicinal chemistry, known for its diverse pharmacological profile. This specific derivative, featuring a carboxylic acid and a dimethylamino group, is a valuable intermediate for the synthesis of more complex molecules. Its structure aligns with compounds studied for various biological targets. Tetrahydroquinoline-based compounds have been identified as potent allosteric modulators of the Free Fatty Acid Receptor 3 (FFA3/GPR41), a GPCR targeted for metabolic and inflammatory diseases . Furthermore, related tetrahydroisoquinoline-3-carboxylic acid derivatives have been shown to modulate dopaminergic functions and improve the bioavailability of Levodopa, indicating potential in neuroscience research for conditions like Parkinson's disease . The synthetic accessibility of such scaffolds, for instance via Pictet-Spengler or Pomeranz–Fritsch–Bobbitt cyclization, underscores their utility in constructing diverse chemical libraries for biological screening . This product is intended for research purposes as a key synthetic intermediate or as a starting point for structure-activity relationship (SAR) studies. Researchers can leverage this compound to develop novel probes or therapeutic candidates for a range of diseases. Warning: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

2-(dimethylamino)-5,6,7,8-tetrahydroquinoline-3-carboxylic acid

InChI

InChI=1S/C12H16N2O2/c1-14(2)11-9(12(15)16)7-8-5-3-4-6-10(8)13-11/h7H,3-6H2,1-2H3,(H,15,16)

InChI Key

KVQZZDUHXGEMBE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C2CCCCC2=N1)C(=O)O

Origin of Product

United States

Preparation Methods

Hantzsch Dihydropyridine Synthesis Adaptations

  • The classical Hantzsch synthesis, involving the condensation of 3-ketoamides, aldehydes, and 3-aminoenones, has been adapted to synthesize tetrahydroquinoline derivatives bearing carboxylic acid groups at the 3-position.
  • Typical conditions involve heating in isopropanol at 80 °C for several days to optimize yield and purity.
  • Variations include microwave heating and use of different 1,3-dicarbonyl compounds, though these may reduce yield or purity.
  • The 3-ketoamide intermediates are frequently prepared by heating anilines with methyl acetoacetate or related reagents, sometimes catalyzed by Lewis acids, but neat methyl acetoacetate heating is preferred for better outcomes.

Petasis Reaction Coupled with Pomeranz–Fritsch–Bobbitt Cyclization

  • A sophisticated approach involves the Petasis multicomponent reaction to form aminoacetal intermediates, which are subsequently cyclized via the Pomeranz–Fritsch–Bobbitt reaction to construct the tetrahydroquinoline core.
  • For example, chiral aminoacetaldehyde acetals derived from (R)-phenylglycinol react with boronic acids and glyoxylic acid to form oxazinone intermediates.
  • These intermediates undergo cyclization to yield the tetrahydroquinoline-3-carboxylic acid framework with high stereoselectivity.
  • This method has been demonstrated in the synthesis of related tetrahydroisoquinoline carboxylic acids and is adaptable to the tetrahydroquinoline system.

Specific Preparation Method for 2-(Dimethylamino)-5,6,7,8-tetrahydroquinoline-3-carboxylic Acid

While direct literature on this exact compound is limited, analogous synthetic routes and patent disclosures provide detailed insights into its preparation:

Amide Formation and Functional Group Manipulation

  • The compound can be prepared via amide bond formation involving the 3-carboxylic acid derivative of the tetrahydroquinoline scaffold.
  • Coupling reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and bases like N,N-diisopropylethylamine (DIPEA) facilitate efficient amide bond formation under mild conditions.
  • This method is well documented in the synthesis of related tetrahydrobenzothiophene derivatives and can be extrapolated to tetrahydroquinoline analogs.

Use of Carbodiimide Activation and Ammonia Treatment

  • Patented processes describe the conversion of carboxylic acids to amides via activation with carbodiimides (e.g., 1,1′-carbodiimidazole) in the presence of catalysts like 4-(dimethylamino)pyridine (DMAP).
  • Subsequent reaction with ammonia under controlled temperature and pressure yields the amide product.
  • The process includes crystallization steps from solvents like dimethylformamide (DMF) and purification by pH adjustment and extraction, ensuring high purity and yield.

Summary of Key Reagents, Conditions, and Yields

Step Reagents/Conditions Yield / Notes Reference
Aminoacetal synthesis (R)-Phenylglycinol + 2-bromo-1,1-diethoxyethane, K2CO3, DMF, 110 °C 67% yield; requires excess alkylating agent
Petasis reaction Boronic acid, glyoxylic acid monohydrate, aminoacetal Formation of oxazinone intermediate
Pomeranz–Fritsch–Bobbitt cyclization Acidic conditions, trimethylsilyl trifluoromethanesulfonate (TMSOTf), 2,6-lutidine, DCM 83% yield; preserves enantioselectivity
Amide formation HATU, DIPEA, DMF Efficient coupling to form amide
Carbodiimide activation 1,1′-Carbodiimidazole, DMAP, THF, 20-50 °C High yield amide formation
Ammonia treatment Aqueous ammonia, 110 °C Crystallization of amide, high purity

Mechanistic and Stereochemical Considerations

  • The Petasis/Pomeranz–Fritsch–Bobbitt sequence allows for stereocontrolled synthesis of tetrahydroquinoline carboxylic acids, with chiral auxiliaries like (R)-phenylglycinol imparting enantioselectivity.
  • The choice of reaction conditions (e.g., temperature, solvent, acid/base additives) critically influences the yield and stereochemical outcome.
  • Amide bond formation via HATU or carbodiimide activation proceeds through well-understood nucleophilic acyl substitution mechanisms, optimized for minimal side reactions.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-5,6,7,8-tetrahydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-5,6,7,8-tetrahydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues include:

5,6,7,8-Tetrahydroquinoline-3-carboxylic acid: Lacks the dimethylamino group, reducing basicity and altering solubility.

2-Amino-5,6,7,8-tetrahydroquinoline-3-carboxylic acid: Replaces dimethylamino with a primary amine, affecting hydrogen-bonding capacity and pKa.

2-(Diethylamino)-5,6,7,8-tetrahydroquinoline-3-carboxylic acid: Substitutes dimethylamino with diethylamino, increasing steric bulk and lipophilicity.

Physicochemical Properties

Property Target Compound 5,6,7,8-Tetrahydroquinoline-3-carboxylic Acid 2-Amino Analogue
Molecular Weight ~250 g/mol (estimated) ~205 g/mol ~220 g/mol
pKa (Carboxylic Acid) ~4.5 (predicted) ~4.5 ~4.5
LogP ~1.2 (calculated) ~0.8 ~0.5
Solubility Moderate in water High Moderate

Biological Activity

2-(Dimethylamino)-5,6,7,8-tetrahydroquinoline-3-carboxylic acid (CAS 1250560-68-9) is a compound of interest due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

  • Molecular Formula : C10_{10}H12_{12}N2_2O2_2
  • Molar Mass : 192.21 g/mol
  • Synonyms : 2-Amino-5,6,7,8-tetrahydroquinoline-3-carboxylic acid

Antimicrobial Activity

Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial properties. In particular, studies have shown that certain analogues possess antibacterial activity against various strains of bacteria. For example:

CompoundActivityTarget Organism
This compoundModerateStaphylococcus aureus
4-amino-7-oxo-substituted analoguesLowCCRF-CEM leukemia cells

The antibacterial activity of the compound was evaluated in vitro against Staphylococcus aureus and demonstrated moderate effectiveness .

Antiviral Activity

Further investigations into the antiviral potential of related compounds have yielded promising results. Some derivatives have been noted for their ability to inhibit viral RNA synthesis by blocking RNA polymerase II. However, the cytotoxicity associated with some of these compounds limits their therapeutic application .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Certain derivatives have shown the ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation. For instance, compounds with specific substitutions on the quinoline ring displayed enhanced anti-inflammatory activity compared to standard treatments .

Case Study 1: Synthesis and Evaluation of Antibacterial Activity

A study conducted by researchers synthesized various 2-(dimethylamino)-5,6,7,8-tetrahydroquinoline derivatives and evaluated their antibacterial efficacy. The results indicated that specific modifications to the chemical structure significantly influenced the antibacterial potency against Staphylococcus aureus. The most effective derivative exhibited an IC50 value lower than 10 µg/mL .

Case Study 2: Antiviral Screening

In another study focusing on antiviral activity, a series of tetrahydroquinoline derivatives were tested against human cytomegalovirus (HCMV). The results highlighted that some compounds effectively inhibited viral replication at non-cytotoxic concentrations, indicating their potential as antiviral agents .

Q & A

Q. What are the standard synthetic routes for preparing 2-(Dimethylamino)-5,6,7,8-tetrahydroquinoline-3-carboxylic acid?

The synthesis typically involves multi-step protocols:

  • Vilsmeier-Haack Formylation : Reacting substituted quinolines with reagents like MSCL-DMF/DMAC to introduce formyl/acetyl groups at the 3-position .
  • Nitro Reduction : Catalytic hydrogenation (e.g., Pd/C) or chemical reduction (e.g., Fe/HCl) of 8-nitro intermediates to generate 8-amino derivatives, critical for cyclization .
  • Cyclization : PPA (polyphosphoric acid)-catalyzed lactamization of amino-substituted dihydroquinoline precursors to form the tetrahydroquinoline core .
  • Functionalization : Introducing dimethylamino groups via nucleophilic substitution or reductive amination of halogenated intermediates .

Q. How is the compound characterized using spectroscopic and analytical methods?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and ring saturation. DEPT and 2D experiments (COSY, HMQC) resolve structural ambiguities .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, aligning with theoretical calculations .
  • IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm1^{-1}) .
  • Elemental Analysis : Ensures purity and stoichiometric consistency .

Advanced Research Questions

Q. How can lactamization conditions be optimized for forming tetrahydroquinoline derivatives?

  • Catalyst Selection : PPA is standard, but alternative Brønsted acids (e.g., Eaton’s reagent) may improve yield .
  • Temperature Control : Heating at 100–120°C for 4–8 hours balances reaction completion and byproduct suppression .
  • Precursor Modification : Using electron-withdrawing substituents (e.g., nitro or chloro groups) on the quinoline ring accelerates cyclization kinetics .

Q. What strategies address contradictions in spectral data during structural confirmation?

  • Dynamic Effects : Conformational flexibility in tetrahydroquinoline rings can cause unexpected 1^1H NMR splitting; variable-temperature NMR resolves this .
  • Stereochemical Assignments : X-ray crystallography or NOE experiments clarify spatial arrangements of substituents .
  • Computational Validation : DFT calculations predict NMR chemical shifts, aiding in reconciling experimental vs. theoretical data .

Q. How do modifications to substituents affect antimicrobial activity?

  • Dimethylamino Group : Enhances membrane penetration via lipophilicity, improving activity against Gram-positive bacteria .
  • Carboxylic Acid Moiety : Critical for metal chelation (e.g., bacterial gyrase inhibition). Esterification reduces activity, suggesting a free COOH group is essential .
  • Ring Saturation : Tetrahydroquinoline derivatives show reduced cytotoxicity compared to fully aromatic analogs, balancing efficacy and safety .

Q. What methods evaluate the compound’s redox behavior and stability?

  • Cyclic Voltammetry : Probes oxidation potentials of the tetrahydroquinoline ring, relevant for metabolic stability .
  • Forced Degradation Studies : Acidic/basic hydrolysis (e.g., HCl/NaOH at 70°C) identifies labile groups (e.g., ester hydrolysis in ethyl carboxylate derivatives) .

Methodological Insights from Evidence

  • Synthetic Protocols : , and 10 provide foundational steps for quinoline functionalization.
  • Structural Confirmation : and highlight advanced spectral techniques for resolving complex structures.
  • Biological Activity : links substituent effects to antimicrobial mechanisms, guiding rational drug design.

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